Silybin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hepatoprotective Effects:

The most studied area of research regarding milk thistle focuses on its potential hepatoprotective (liver-protecting) effects. The active ingredient in milk thistle, silymarin, is a complex of flavanolignans, which are thought to be responsible for its purported benefits.

Studies suggest that silymarin may work through various mechanisms, including:

- Antioxidant activity: Silymarin may act as an antioxidant by scavenging free radicals that can damage liver cells [].

- Membrane stabilization: Silymarin may stabilize the cell membranes of liver cells, preventing toxins from entering and damaging them [].

- Protein synthesis enhancement: Silymarin may stimulate the production of proteins essential for maintaining healthy liver function [].

While some preclinical (laboratory and animal) studies suggest potential benefits of silymarin for liver diseases like nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease, clinical trials (studies involving human participants) have yielded mixed results [, ]. More high-quality clinical trials are needed to definitively determine the effectiveness of milk thistle for specific liver conditions.

Anti-Cancer Properties:

Early research suggests that silymarin may possess anti-cancer properties. Studies have shown that silymarin may:

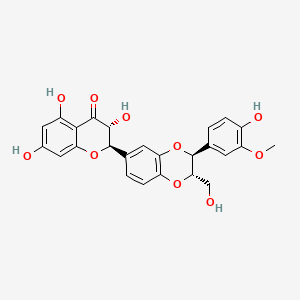

Silybin B, a major bioactive flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum), is one of the two diastereomers of silybin, the other being silybin A. It exhibits a complex molecular structure characterized by multiple hydroxyl groups and aromatic rings, contributing to its unique chemical properties and biological activities. Silybin B forms yellow crystalline structures, with a melting point ranging from 158 to 160 °C, distinguishing it from silybin A, which has a higher melting point of 162 to 163 °C .

- Antioxidant activity: Silymarin's free radical scavenging properties may help protect liver cells from oxidative damage.

- Liver cell membrane stabilization: Silymarin may help stabilize the cell membranes of liver cells, preventing toxins from entering and essential nutrients from leaking out.

- Stimulation of protein synthesis: Silymarin may promote the regeneration of damaged liver cells by stimulating protein synthesis.

Silybin B is relatively stable under acidic conditions but can undergo various chemical transformations under different environments. It is prone to oxidation, particularly at the C-3 hydroxyl group, leading to the formation of 2,3-dehydrosilybin. The compound also participates in glucuronidation reactions during phase II metabolism, primarily at positions C-7 and C-20 . Additionally, prolonged heating or exposure to Lewis acids can disrupt its structural integrity .

Silybin B exhibits a range of biological activities that contribute to its therapeutic potential. Research indicates that it possesses antioxidant, anti-inflammatory, antidiabetic, anticancer, and antiviral properties. Unlike conventional antioxidants, silybin B functions as a specific ligand for various biological targets rather than acting as a general redox antioxidant. Its effects on liver health are particularly notable, as it enhances endogenous antioxidant defenses by increasing levels of glutathione and superoxide dismutase . Additionally, it has been implicated in modulating drug-metabolizing enzymes and multidrug resistance mechanisms .

The synthesis of silybin B can be achieved through several methods:

- Natural Extraction: Isolated from Silybum marianum using various extraction techniques.

- Biomimetic Synthesis: Involves oxidative coupling of flavonoids and phenylpropanoids, often catalyzed by peroxidase enzymes. This method mimics natural biosynthetic pathways .

- Total Synthesis: Various synthetic routes have been developed, including those employing t-BuOK and other reagents in multi-step processes to construct the flavonolignan framework .

Silybin B is widely recognized for its medicinal properties, particularly in the treatment of liver disorders such as hepatitis and cirrhosis. It is commonly included in dietary supplements aimed at enhancing liver function and detoxification processes. Furthermore, its potential applications extend to cardiovascular health and neurological disorders due to its multifaceted biological activities .

Studies on silybin B have revealed its interactions with various biological systems. It acts as a ligand for estrogen receptors and may influence metabolic pathways involved in drug metabolism. Its ability to modulate enzyme activity suggests potential interactions with pharmaceutical compounds, thereby affecting their efficacy and safety profiles .

Silybin B shares structural similarities with other flavonolignans derived from Silybum marianum and related plants. Here are some notable compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Silybin A | Diastereomer | Higher melting point; slightly different biological activity |

| Isosilybin A | Structural analog | Exhibits different pharmacological effects |

| Isosilybin B | Structural analog | Variations in solubility and metabolic pathways |

| Silychristin | Related flavonolignan | Distinct antioxidant properties |

| Silydianin | Related flavonolignan | Different pharmacokinetics compared to silybins |

Silybin B's uniqueness lies in its specific biological activities and its role as a potent therapeutic agent for liver health, making it an important compound within the broader category of flavonolignans .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

A05 - Bile and liver therapy

A05B - Liver therapy, lipotropics

A05BA - Liver therapy

A05BA03 - Silymarin

Pictograms

Health Hazard

Other CAS

65666-07-1